Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their notable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology as compared to those of BODIPYS . The synthesis has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions of Pyrazolo[1,5-a]pyrimidines involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They allow good solid-state emission intensities in these compounds and thus, solid-state emitters can be designed by proper structural selection .Scientific Research Applications
Synthetic Transformations and Antitumor Applications Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant impact in medicinal chemistry, particularly as anticancer agents. Their photophysical properties have also garnered attention in material science. Various synthetic pathways for their preparation and post-functionalization enhance structural diversity, facilitating the development of drugs with the pyrazolo[1,5-a]pyrimidine core. These compounds display potent anticancer potential and enzymatic inhibitory activities, supporting the design of new drugs (Andres Arias-Gómez et al., 2021).
Regioselective Synthesis for Varied Applications The regioselective synthesis of 1- and 4-substituted pyrazolo[1,5-a]pyrimidine derivatives illustrates the versatility of these compounds. By manipulating the reactive sites, researchers can produce derivatives with specific functionalities, leading to a wide range of applications beyond their biological activity, including in material science and as intermediates in organic synthesis (Miha Drev et al., 2014).
Medicinal Chemistry and Biological Activities Pyrazolo[1,5-a]pyrimidines serve as the backbone for several drugs, exhibiting varied and significant biological activities such as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, antioxidant, and as inhibitors of various enzymes and kinases. This versatility underscores their importance in drug development and the diversity of potential therapeutic applications (M. Hammouda et al., 2022).
Fluorescent Probes and Material Science The fluorescent properties of pyrazolo[1,5-a]pyrimidine derivatives offer promising avenues for the development of new fluorescent probes. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to shifts in fluorescence, enabling the design of probes with specific spectral properties. This adaptability makes them valuable in material science and biological imaging applications (Yan‐Chao Wu et al., 2008).
Future Directions
The future directions for Pyrazolo[1,5-a]pyrimidines involve further exploration of their significant photophysical properties and their potential applications in medicinal chemistry and material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
It’s known that this compound belongs to a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications .
Mode of Action
The mode of action of Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is primarily through its interaction with its targets. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound, making it suitable for optical applications .
Biochemical Pathways
It’s known that this compound and its derivatives have significant photophysical properties, which make them crucial tools for studying the dynamics of intracellular processes .
Pharmacokinetics
The compound’s tunable photophysical properties suggest potential bioavailability .
Result of Action
The result of the action of this compound is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in its photophysical properties, allowing it to be used in studying the dynamics of intracellular processes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been found to be stable under exposure to extreme pH . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been identified as a strategic compound for optical applications . It exhibits tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound .
Cellular Effects
These compounds have been observed to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
This ICT is favored by EDGs at position 7 on the fused ring .
Temporal Effects in Laboratory Settings
Compounds in the same family have been noted for their stability and tunable photophysical properties .
Subcellular Localization
Fluorescent molecules like this compound are crucial tools for studying the dynamics of intracellular processes .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-3-8-6-2-4-9-10(5)6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOMVTAAOLUSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC=N2)N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367949-47-0 | |
Record name | pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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